3-butyl-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a thieno[3,2-d]pyrimidine derivative. Thieno[3,2-d]pyrimidines are a class of compounds that contain a pyrimidine ring fused to a thiophene ring. They have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[3,2-d]pyrimidine core, with various substituents attached to it. These include a butyl group, a piperazine ring, and a fluorophenyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thieno[3,2-d]pyrimidine core and the various substituents. The electron-rich nature of the thiophene ring could make it susceptible to electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially influencing its solubility and permeability .Scientific Research Applications
Antimicrobial Activity
Compounds related to the chemical structure , specifically those with piperazine and pyrimidine derivatives, have been evaluated for antimicrobial activity. For example, the synthesis of compounds with pyrimidinyl piperazine showed significant antimicrobial effects against various microorganism strains (Yurttaş et al., 2016).
5-HT2 Antagonist Activity
Derivatives with a similar structure, involving the piperazine and pyrimidine components, have been tested for 5-HT2 and alpha 1 receptor antagonist activity. Certain compounds demonstrated potent 5-HT2 antagonist activity, indicating potential applications in neurological or psychiatric research (Watanabe et al., 1992).
Synthesis of Substituted Derivatives
Research has been conducted on synthesizing various substituted derivatives of thienopyrimidines, which are structurally related to the chemical . These studies focus on understanding the synthesis processes and characterizing the compounds for potential biological applications (More et al., 2013).
Antibacterial and Anthelmintic Activity
Studies on the synthesis and characterization of compounds similar to the specified chemical have been conducted, evaluating their antibacterial and anthelmintic activities. Such research contributes to the understanding of these compounds' potential as antibacterial and anthelmintic agents (Sanjeevarayappa et al., 2015).
Antihypertensive Effects
Compounds with a thienopyrimidinedione structure have been synthesized and evaluated for their antihypertensive effects, indicating potential therapeutic applications in cardiovascular diseases (Russell et al., 1988).
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-butyl-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4-(2-fluorophenyl)piperazine with ethyl 2-(bromomethyl)thiophene-3-carboxylate, followed by cyclization with 2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid. The resulting intermediate is then reacted with butyl lithium and quenched with water to yield the final product.", "Starting Materials": [ "2-amino-4-(2-fluorophenyl)piperazine", "ethyl 2-(bromomethyl)thiophene-3-carboxylate", "2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid", "butyl lithium", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(2-fluorophenyl)piperazine with ethyl 2-(bromomethyl)thiophene-3-carboxylate in the presence of a base such as potassium carbonate to yield the intermediate ethyl 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiophene-3-carboxylate.", "Step 2: Cyclization of the intermediate with 2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the intermediate 3-butyl-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 3: Reaction of the intermediate with butyl lithium in the presence of a solvent such as tetrahydrofuran (THF) to yield the lithium salt intermediate.", "Step 4: Quenching of the lithium salt intermediate with water to yield the final product 3-butyl-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
CAS No. |
1252930-68-9 |
Molecular Formula |
C22H25FN4O3S |
Molecular Weight |
444.53 |
IUPAC Name |
3-butyl-1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H25FN4O3S/c1-2-3-9-26-21(29)20-18(8-14-31-20)27(22(26)30)15-19(28)25-12-10-24(11-13-25)17-7-5-4-6-16(17)23/h4-8,14H,2-3,9-13,15H2,1H3 |
InChI Key |
FLCVMNGGMNCPCS-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.